molecular formula C21H16ClN3O3S B2960824 N1-(5-chloro-2-cyanophenyl)-N2-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)oxalamide CAS No. 1797775-24-6

N1-(5-chloro-2-cyanophenyl)-N2-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)oxalamide

Cat. No.: B2960824
CAS No.: 1797775-24-6
M. Wt: 425.89
InChI Key: GPTXACUPFWRSJD-UHFFFAOYSA-N
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Description

N1-(5-chloro-2-cyanophenyl)-N2-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)oxalamide is a synthetic oxalamide derivative featuring a thiophene core substituted with a hydroxyphenylmethyl group and a 5-chloro-2-cyanophenyl moiety. The compound’s design integrates a thiophene heterocycle, distinguishing it from thiazole-based analogs in the literature, which may influence its pharmacokinetic and electronic properties.

Properties

IUPAC Name

N'-(5-chloro-2-cyanophenyl)-N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O3S/c22-15-7-6-14(11-23)17(10-15)25-21(28)20(27)24-12-16-8-9-18(29-16)19(26)13-4-2-1-3-5-13/h1-10,19,26H,12H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTXACUPFWRSJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(S2)CNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

N1-(5-chloro-2-cyanophenyl)-N2-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)oxalamide is a complex organic compound with potential biological applications. Its unique structure, which includes a chlorinated phenyl group, a cyanide group, and a thiophene ring, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications in research, and findings from recent studies.

  • Molecular Formula : C21H16ClN3O3S
  • Molecular Weight : 425.9 g/mol
  • CAS Number : 1797775-24-6

The biological activity of this compound may involve:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, potentially affecting metabolic pathways.
  • Receptor Modulation : It may interact with various receptors, altering their function and influencing cellular responses.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, a study on N-substituted phenyl derivatives demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate activity against Gram-negative bacteria and fungi like Candida albicans .

CompoundActivity Against Gram-positive BacteriaActivity Against Gram-negative BacteriaActivity Against Fungi
N1-(5-chloro-2-cyanophenyl)-N2...Effective (high lipophilicity)Less effectiveModerate

Structure-Activity Relationship (SAR)

The structure of N1-(5-chloro-2-cyanophenyl)-N2... plays a crucial role in its biological activity. The presence of halogenated substituents on the phenyl ring enhances lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy .

Case Studies

  • Antimicrobial Screening : A study screened twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides for antimicrobial potential using quantitative structure–activity relationship (QSAR) analysis. The findings indicated that compounds with halogenated phenyl groups exhibited stronger antimicrobial properties due to their ability to traverse cell membranes effectively .
  • Inhibition Studies : Research on related compounds has shown that modifications in the thiophene ring can significantly alter enzyme inhibition profiles. For example, derivatives targeting cyclooxygenase enzymes have been evaluated for anti-inflammatory activity, suggesting potential therapeutic applications for N1-(5-chloro-2-cyanophenyl)-N2... in inflammatory diseases .

Research Applications

The compound is being explored for various applications:

  • Medicinal Chemistry : Investigated for anti-inflammatory and anticancer properties, with ongoing research into its efficacy as a therapeutic agent.
  • Chemical Biology : Used as a biochemical probe to study enzyme interactions and cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s closest analogs in the evidence share the N1-(chlorophenyl)-N2-substituted oxalamide backbone but differ in heterocyclic cores, substituents, and stereochemistry. Below is a systematic comparison:

Table 1: Structural and Physicochemical Comparison
Compound Name / ID (Evidence) Core Heterocycle N1 Substituent N2 Substituent Key Physicochemical Data
Target Compound Thiophene 5-chloro-2-cyanophenyl 5-(hydroxy(phenyl)methyl)thiophen-2-ylmethyl Not reported in evidence
Compound 13 () Thiazole 4-chlorophenyl (5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl LC-MS: 479.12 (M+H+); HPLC: 90.0%
Compound 14 () Thiazole 4-chlorophenyl (5-hydroxymethyl-4-methylthiazol-2-yl)methyl LC-MS: 409.28 (M+H+); HPLC: 93.2%
Compound 20 () Thiazole 4-(trifluoromethyl)phenyl (5-hydroxymethyl-4-methylthiazol-2-yl)methyl LC-MS: 457.90 (M+H+); HPLC: 97.7%
Compound 27 () Thiazole 4-chloro-3-fluorophenyl (5-hydroxymethyl-4-methylthiazol-2-yl)methyl Synthesized via HCl deprotection; HPLC ≥95%

Key Observations :

Heterocycle Impact: The target compound’s thiophene core (vs. thiazole in analogs) may alter electronic density and binding interactions due to reduced nitrogen content.

Substituent Effects: The 5-chloro-2-cyanophenyl group at N1 introduces strong electron-withdrawing properties compared to simpler chlorophenyl or fluorophenyl groups in analogs. This could modulate target affinity or metabolic stability .

Hydroxyphenylmethyl vs. Hydroxyethyl : The bulky hydroxyphenylmethyl group on the thiophene may sterically hinder interactions compared to smaller hydroxyethyl or hydroxymethyl groups in thiazole-based compounds .

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